molecular formula C16H13N3O2S B2822699 N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895488-20-7

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2822699
CAS No.: 895488-20-7
M. Wt: 311.36
InChI Key: NWNOTXMSDKYIRK-UHFFFAOYSA-N
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Description

N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a phenyl group and at position 2 with a thioacetamide moiety. The 1,3,4-oxadiazole ring is a bioisostere for ester, amide, or carbamate groups, enhancing pharmacological activity by forming hydrogen bonds with biological targets . The phenylthioacetamide side chain introduces sulfur-based hydrophobicity, which can improve membrane permeability and receptor interactions. This compound has been explored for diverse biological activities, including antioxidant and enzyme inhibition, as part of broader studies on oxadiazole derivatives .

Properties

IUPAC Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-14(11-22-13-9-5-2-6-10-13)17-16-19-18-15(21-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNOTXMSDKYIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide typically involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with 2-bromo-N-phenylacetamide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced derivatives.

    Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.

    Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it can inhibit the growth of cancer cells by targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. As an anticancer agent, it may interfere with the function of enzymes involved in cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide can be contextualized by comparing it to analogs with variations in substituents, heterocyclic cores, or functional groups. Below is a detailed analysis supported by research findings:

Structural Modifications and Bioactivity

A. Modifications to the Oxadiazole Core

N-(5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide

  • Structural Difference : The phenyl group at position 5 of the oxadiazole is replaced with a benzofuran moiety.
  • Bioactivity : Exhibits enhanced antimicrobial activity compared to the parent compound, with MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Rationale : The benzofuran group increases π-π stacking interactions with microbial enzymes.

N-(5-(Pyrimidin-2-yl-methyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide

  • Structural Difference : Incorporates a pyrimidine-methyl group at position 3.
  • Bioactivity : Shows selective inhibition of SIRT2 (a sirtuin enzyme linked to neurodegeneration), with IC50 values of 0.8–1.2 µM .
  • Rationale : The pyrimidine group mimics nicotinamide, a natural SIRT2 substrate.

B. Modifications to the Acetamide Side Chain

N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide

  • Structural Difference : The thioether (-S-) is oxidized to a sulfonyl (-SO2-) group.
  • Bioactivity : Reduced antioxidant activity (DPPH scavenging: 45–50% at 100 µM) compared to the thioether analog (70–75%) due to decreased electron-donating capacity .

N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-(benzimidazol-2-ylthio)acetamide

  • Structural Difference : The oxadiazole core is replaced with a thiadiazole ring, and the phenylthio group is substituted with benzimidazole-thio.
  • Bioactivity : Demonstrates superior anti-inflammatory activity (LOX inhibition: IC50 = 12 µM) compared to the oxadiazole analog (IC50 = 28 µM) .
Pharmacological Activity Comparison
Compound Name Target Activity Efficacy (IC50 or % Inhibition) Reference
This compound DPPH radical scavenging 70–75% at 100 µM
N-(5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide Antimicrobial (Gram-positive) MIC = 8 µg/mL
N-(5-(Pyrimidin-2-yl-methyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide SIRT2 inhibition IC50 = 0.8–1.2 µM
N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide LOX inhibition IC50 = 12 µM

Key Research Findings and Trends

  • Bioisosteric Advantage : Oxadiazole derivatives with thioacetamide side chains consistently outperform carbamate or ester analogs in membrane permeability and target binding .
  • Electron-Withdrawing Groups : Nitro or trifluoromethyl substituents on the phenyl ring (e.g., compound 8v in ) enhance enzyme inhibition but reduce solubility.
  • Sulfur Oxidation State : Thioether (-S-) groups are critical for antioxidant activity, while sulfonyl (-SO2-) derivatives are more stable but less bioactive .

Biological Activity

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a heterocyclic oxadiazole ring and a phenylthioacetamide moiety , which contribute to its unique chemical properties. The oxadiazole ring is known for its ability to interact with various biological targets, while the phenylthio group may enhance lipophilicity and biological activity.

Synthesis

The synthesis of this compound can be achieved through several methods, including cyclization reactions involving appropriate precursors. The general reaction scheme involves the formation of the oxadiazole ring followed by substitution with the phenylthioacetamide group.

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound exhibit promising antimicrobial properties . Research published in Arzneimittelforschung explored various N-substituted derivatives as potential antimicrobial agents. These studies suggest that modifications to the oxadiazole structure can enhance antimicrobial efficacy against various pathogens.

Enzyme Inhibition Studies

Recent investigations have focused on the compound's ability to inhibit enzymes associated with neurodegenerative diseases. For instance, studies on related oxadiazole compounds have shown significant inhibition of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), which are crucial in Alzheimer's disease pathology. The most potent derivatives demonstrated IC50 values in the low micromolar range, indicating strong inhibitory activity .

CompoundhAChE IC50 (μM)hBChE IC50 (μM)
This compoundTBDTBD
Related Oxadiazole Derivative A0.052 ± 0.0101.085 ± 0.035
Related Oxadiazole Derivative B0.907 ± 0.011TBD

Neuroprotective Effects

In vivo studies have assessed the neuroprotective effects of compounds related to this compound using rat models subjected to amyloid-beta (Aβ) challenges. Behavioral tests such as the Y-maze and Morris water maze indicated improvements in cognitive function following treatment with these compounds . Histopathological evaluations also revealed enhanced neuronal morphology in treated animals compared to controls.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that specific substitutions on the phenyl ring significantly influence biological activity. For instance:

  • Unsubstituted phenyl rings generally exhibit better dual inhibition of hAChE and hBChE.
  • Electron-withdrawing groups (EWGs) at specific positions can enhance activity against these enzymes while maintaining low toxicity profiles .

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study evaluating various derivatives of this compound against Gram-positive bacteria, certain modifications led to enhanced antibacterial activity compared to standard antibiotics.

Case Study 2: Neuroprotective Mechanisms
A series of experiments demonstrated that specific derivatives not only inhibited cholinesterase but also exhibited antioxidant properties, suggesting a multifaceted mechanism of action that could be beneficial in treating neurodegenerative diseases.

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